

## synthesis and purification of LS-102

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LS-102   |           |
| Cat. No.:            | B2460127 | Get Quote |

#### **Overview of Oseltamivir Phosphate**

Oseltamivir Phosphate, marketed as Tamiflu®, is an orally active antiviral drug. It is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. The molecule possesses three stereocenters, making stereochemical control crucial during its synthesis. The commercial production method, originally developed by Gilead Sciences and later optimized by Hoffmann-La Roche, begins with (-)-shikimic acid, which is extracted from Chinese star anise or produced via fermentation using engineered E. coli. Over 70 different synthetic routes have been developed to date in an effort to create more efficient, safer, and cost-effective manufacturing processes.

#### **Synthesis of Oseltamivir Phosphate**

Multiple synthetic strategies for oseltamivir have been reported, ranging from the industrial Roche process to various azide-free academic syntheses. This section details two prominent routes.

## Route 1: The Roche Industrial Synthesis from (-)-Shikimic Acid

The industrial synthesis is a multi-step process that has been refined to ensure scalability and reproducibility for producing tons of the active pharmaceutical ingredient. A major challenge in this route is the management of potentially hazardous intermediates, particularly azides.

The key stages of this synthesis are:



- Esterification and Acetal Protection: (-)-shikimic acid is first converted to its ethyl ester. The
   3- and 4-hydroxyl groups are then protected as a pentylidene acetal.
- Mesylation: The 5-hydroxyl group is activated by mesylation.
- Epoxidation: Treatment with a base leads to the formation of a key epoxide intermediate.
- Azide Ring-Opening: The epoxide is opened regio- and stereospecifically using an azide nucleophile to install the first nitrogen functionality at C-5.
- Second Azide Introduction: The C-4 hydroxyl is mesylated, followed by a second azide substitution, which proceeds via an intermediate aziridine.
- Side Chain Introduction & Azide Reduction: The 3-pentyloxy side chain is introduced. The azide at C-5 is then selectively reduced to the primary amine.
- Acetylation and Final Reduction: The primary amine is acetylated to form the acetamide group. The remaining azide at C-4 is reduced.
- Salt Formation: The oseltamivir free base is treated with phosphoric acid to yield the final crystalline oseltamivir phosphate.

The overall yield for the industrial synthesis starting from (-)-shikimic acid is reported to be in the range of 17-22%.

#### **Route 2: Trost Azide-Free Synthesis**

To circumvent the use of potentially explosive azide reagents, numerous alternative syntheses have been developed. The synthesis by Trost and Zhang is a concise, eight-step route that proceeds with a 30% overall yield from commercially available materials.

Key transformations in this route include:

Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA): This reaction is used to open a
racemic lactone starting material, establishing the desired stereochemistry for the entire
synthesis in a single step.



- Rhodium-Catalyzed Aziridination: A second amino group is installed via a stereoselective rhodium-catalyzed aziridination reaction.
- Regioselective Aziridine Ring Opening: The aziridine is opened to install the 3-pentyloxy side chain and reveal the second amine functionality.

#### **Data Presentation: Synthesis Route Comparison**

The following tables summarize quantitative data for the discussed synthetic routes.

Table 1: Comparison of Oseltamivir Synthetic Routes

| Feature                 | Roche Industrial<br>Route               | Trost Azide-Free<br>Route          | Shi Azide-Free<br>Route      |
|-------------------------|-----------------------------------------|------------------------------------|------------------------------|
| Starting Material       | (-)-Shikimic Acid                       | Commercially available lactone     | Roche's epoxide intermediate |
| Number of Steps         | ~12 steps                               | 8 steps                            | 6 steps                      |
| Overall Yield           | 17-22%                                  | 30%                                | 61-69%                       |
| Key<br>Reagents/Hazards | Sodium Azide<br>(potentially explosive) | Palladium and<br>Rhodium catalysts | Non-hazardous reagents       |
| Key Transformations     | Epoxide opening, Azide chemistry        | Pd-AAA, Rh-catalyzed aziridination | Asymmetric synthesis         |

Table 2: Step-by-Step Yields for a Representative Synthesis



| Step | Transformation                        | Reagents/Conditio                                      | Reported Yield           |
|------|---------------------------------------|--------------------------------------------------------|--------------------------|
| 1    | Pd-AAA opening of lactone             | [Pd(C3H5)Cl]2,<br>(R,R)-11 ligand, TMS-<br>phthalimide | 24% (initial conditions) |
| 2    | Installation of second amino group    | PhI=NTs, Rh2(S-<br>TCPTAD)4                            | 69-74%                   |
| 3    | Aziridine ring opening                | 3-pentanol, BF3-OEt2                                   | Not specified            |
| 4    | Acylation                             | Acetic anhydride                                       | Not specified            |
| 5    | Final deprotection and salt formation | Pd/C, H3PO4                                            | High Purity (99.7%)      |

#### **Purification of Oseltamivir Phosphate**

The final purification of oseltamivir phosphate is critical to meet the stringent purity requirements for pharmaceuticals. The crude product is typically purified by recrystallization.

A common method involves dissolving the crude oseltamivir phosphate in a solvent system such as water, an alcohol (methanol, ethanol), or an aqueous alcohol solution (e.g., 90-99% v/v ethanol) with heating. Activated carbon may be added to the hot solution to remove colored impurities. The solution is then filtered while hot, and the filtrate is cooled slowly to induce crystallization, yielding the final product with a purity greater than 99.0%. The overall recovery from this recrystallization process is typically high, often 80% or greater. Purity is confirmed using High-Performance Liquid Chromatography (HPLC).

# Experimental Protocols Protocol 1: Purification by Recrystallization

This protocol is based on methods described for purifying crude oseltamivir phosphate.

Dissolution: Place 10.0 g of crude oseltamivir phosphate into a reaction vessel. Add 40-250 mL of purified water (or an appropriate alcohol/aqueous alcohol solvent).



- Heating: Heat the mixture to approximately 60-90°C while stirring until all solids have dissolved.
- Decolorization: Add 0.5-1.0 g of activated carbon to the hot solution and stir at reflux for 30-60 minutes.
- Hot Filtration: Filter the hot mixture through a suitable filter medium (e.g., celite pad) to remove the activated carbon.
- Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can be used to maximize crystal formation.
- Isolation: Collect the resulting white crystals by filtration.
- Drying: Wash the crystals with a small amount of cold solvent and dry them under a vacuum to a constant weight. The expected purity is >99.0% as determined by HPLC.

#### **Visualizations**

The following diagrams illustrate the synthetic and purification workflows.





Click to download full resolution via product page

Caption: The Roche industrial synthesis pathway for Oseltamivir Phosphate.





Click to download full resolution via product page

Caption: A typical workflow for the purification of crude Oseltamivir Phosphate.



To cite this document: BenchChem. [synthesis and purification of LS-102]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2460127#synthesis-and-purification-of-ls-102]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com